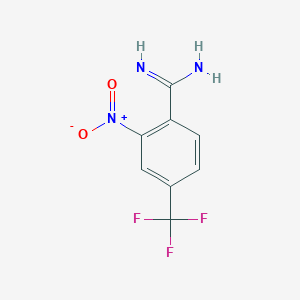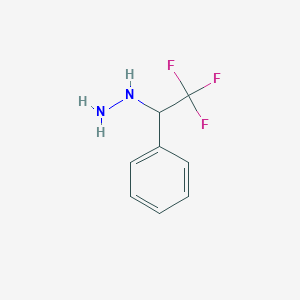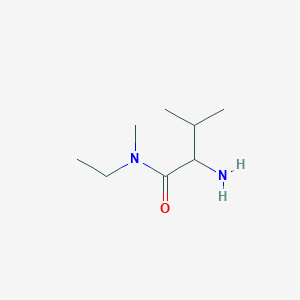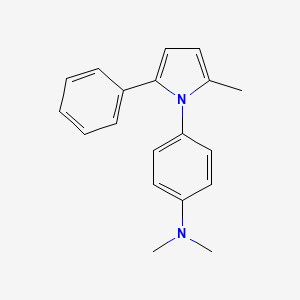
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline is an organic compound with the molecular formula C20H22N2 It is a derivative of aniline, where the aniline nitrogen is substituted with two methyl groups, and the para position of the aniline ring is substituted with a 2-methyl-5-phenylpyrrol-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable pyrrole derivative. One common method is the reaction of N,N-dimethylaniline with 2-methyl-5-phenylpyrrole under acidic conditions to facilitate the electrophilic aromatic substitution. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to enhance the electrophilicity of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole moiety.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline can be compared with other similar compounds, such as:
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide: Similar structure but with an amide group instead of an aniline.
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)phenol: Similar structure but with a hydroxyl group instead of an aniline.
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications
Eigenschaften
Molekularformel |
C19H20N2 |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline |
InChI |
InChI=1S/C19H20N2/c1-15-9-14-19(16-7-5-4-6-8-16)21(15)18-12-10-17(11-13-18)20(2)3/h4-14H,1-3H3 |
InChI-Schlüssel |
JXSWZCBAJQVLIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



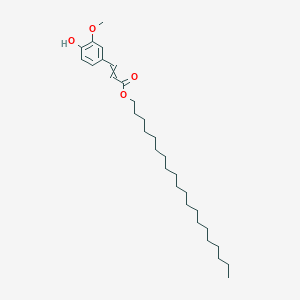
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)


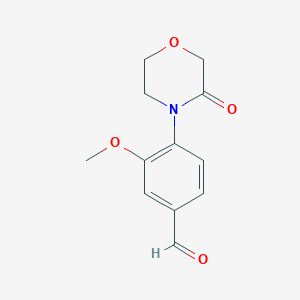
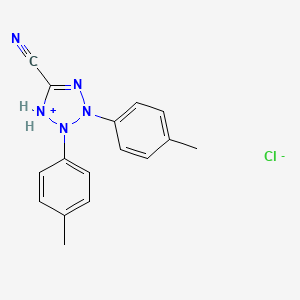
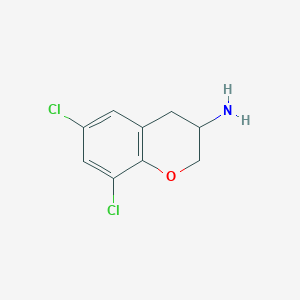
![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)
